![molecular formula C25H29NO5 B2742460 methyl 1-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]piperidine-4-carboxylate CAS No. 941947-93-9](/img/structure/B2742460.png)
methyl 1-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]piperidine-4-carboxylate
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Overview
Description
Scientific Research Applications
Anticancer Activity
Benzofuran derivatives, including the compound , have demonstrated potent anticancer effects. Researchers have investigated their impact on various cancer cell lines. For instance, compound 36 (Fig. 8) exhibited significant growth inhibition in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Further studies are needed to explore the underlying mechanisms and optimize their therapeutic potential.
Antimicrobial Properties
The 4-position of benzofuran derivatives can be modified to enhance antimicrobial activity. Substituents containing halogens or hydroxyl groups at this position have shown promising results . Investigating the compound’s efficacy against specific pathogens and understanding its mode of action could lead to novel antimicrobial agents.
Anti-Hepatitis C Virus (HCV) Activity
A recently discovered macrocyclic benzofuran compound demonstrated anti-HCV activity. Researchers believe it could be an effective therapeutic drug for hepatitis C disease. Further studies are needed to validate its clinical potential .
Antioxidant Effects
Benzofuran compounds often exhibit antioxidant properties. Their ability to scavenge free radicals and protect cells from oxidative damage makes them relevant in the context of oxidative stress-related diseases .
Synthetic Chemistry and Drug Prospects
Novel methods for constructing benzofuran rings have been developed. These include unique free radical cyclization cascades and proton quantum tunneling, enabling the synthesis of complex benzofuran derivatives. Researchers are exploring these synthetic routes to create drug-like molecules .
Other Biological Activities
While the above areas are well-studied, benzofuran derivatives may have additional biological activities. Researchers continue to investigate their potential in fields such as neuroprotection, anti-inflammatory effects, and cardiovascular health .
Future Directions
Benzofuran compounds, which are part of the structure of this compound, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Therefore, it’s possible that future research could focus on exploring the biological activities and potential applications of this compound.
Mechanism of Action
Target of Action
Benzofuran derivatives, which this compound is a part of, have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer and psoriasis .
Mode of Action
It is known that the antimicrobial activity of benzofuran derivatives is often exhibited when the substituent on the 4-position contains halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran derivatives have been reported with activity against cancer, tuberculosis, malaria, and cataracts, as well as activity at specific targets such as hif-1, α-glucosidase, aldose reductase, 5-lox, cox-2, nf- κβ, and the muscarinic m3 receptor .
Pharmacokinetics
It is known that one of the targets achieved with most of the more recent compounds is improved bioavailability, allowing for once-daily dosing .
Result of Action
coli at MIC values of 4 and 32 μg mL −1, respectively .
Action Environment
properties
IUPAC Name |
methyl 1-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO5/c1-25(2)15-20-5-4-6-21(22(20)31-25)30-16-17-7-9-18(10-8-17)23(27)26-13-11-19(12-14-26)24(28)29-3/h4-10,19H,11-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRXLVPFENJEAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCC(CC4)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]piperidine-4-carboxylate |
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